N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine
Brand Name: Vulcanchem
CAS No.: 956942-00-0
VCID: VC0357804
InChI: InChI=1S/C20H25NO6/c1-5-6-13-9-17(22)27-16-10-14(7-8-15(13)16)26-12(4)19(23)21-18(11(2)3)20(24)25/h7-12,18H,5-6H2,1-4H3,(H,21,23)(H,24,25)/t12?,18-/m0/s1
SMILES: CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)C)C(=O)O
Molecular Formula: C20H25NO6
Molecular Weight: 375.4g/mol

N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine

CAS No.: 956942-00-0

Main Products

VCID: VC0357804

Molecular Formula: C20H25NO6

Molecular Weight: 375.4g/mol

N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine - 956942-00-0

CAS No. 956942-00-0
Product Name N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine
Molecular Formula C20H25NO6
Molecular Weight 375.4g/mol
IUPAC Name (2S)-3-methyl-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]butanoic acid
Standard InChI InChI=1S/C20H25NO6/c1-5-6-13-9-17(22)27-16-10-14(7-8-15(13)16)26-12(4)19(23)21-18(11(2)3)20(24)25/h7-12,18H,5-6H2,1-4H3,(H,21,23)(H,24,25)/t12?,18-/m0/s1
Standard InChIKey WONDFFZYEUQHTE-ZJFPTPTDSA-N
Isomeric SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O
SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)C)C(=O)O
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)C)C(=O)O
PubChem Compound 16399500
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator